molecular formula C27H28N4O6S2 B2965925 ethyl 3-carbamoyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 489471-09-2

ethyl 3-carbamoyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2965925
CAS No.: 489471-09-2
M. Wt: 568.66
InChI Key: NHBXHUTXJUNZSL-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a structurally complex molecule featuring a fused thieno[2,3-c]pyridine core. Key functional groups include:

  • Ethyl carboxylate ester at position 6, enhancing lipophilicity and modulating bioavailability.
  • Carbamoyl group at position 3, contributing to hydrogen-bonding interactions.
  • Sulfonyl benzamido linkage at position 2, incorporating a 3,4-dihydroisoquinoline moiety, which may influence receptor binding via π-π stacking or hydrophobic interactions.

The dihydrothieno-pyridine scaffold distinguishes it from simpler pyridine or pyrazole derivatives, offering unique electronic and steric properties. Its synthesis likely involves multi-step reactions, including sulfonamide coupling and carbamoylation, akin to methods used for analogous compounds .

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O6S2/c1-2-37-27(34)30-13-12-21-22(16-30)38-26(23(21)24(28)32)29-25(33)18-7-9-20(10-8-18)39(35,36)31-14-11-17-5-3-4-6-19(17)15-31/h3-10H,2,11-16H2,1H3,(H2,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBXHUTXJUNZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-carbamoyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Ethyl Group : Contributes to lipophilicity and bioavailability.
  • Carbamoyl and Sulfonamide Moieties : Implicated in various biological interactions.
  • Thieno[2,3-c]pyridine Core : Known for its diverse pharmacological effects.

The molecular formula is C38H38N4O6C_{38}H_{38}N_{4}O_{6} with a molecular weight of approximately 646.75 g/mol. The IUPAC name reflects its complex structure and may suggest multiple sites for biological activity.

Enzyme Inhibition

Research indicates that compounds similar to ethyl 3-carbamoyl derivatives often exhibit significant inhibition of enzymes such as acetylcholinesterase (AChE). A study highlighted that certain derivatives showed IC50 values in the nanomolar range, indicating potent enzyme inhibition compared to established drugs like donepezil .

Anticancer Activity

Several studies have focused on the anticancer properties of thieno[2,3-c]pyridine derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

Antiviral Properties

The compound has been investigated for antiviral activity, particularly against hepatitis C virus (HCV). Research on related compounds has shown efficacy against multiple HCV genotypes, making them promising candidates for further development in antiviral therapies .

The biological activity of ethyl 3-carbamoyl derivatives can be attributed to several mechanisms:

  • Inhibition of Cholinesterases : By preventing the breakdown of acetylcholine, these compounds may enhance cholinergic signaling, beneficial in neurodegenerative diseases.
  • Targeting Viral Proteins : Similar compounds have been shown to interact with viral proteins essential for replication, thus inhibiting viral propagation.
  • Induction of Apoptosis in Cancer Cells : Some derivatives induce programmed cell death in cancer cells through various signaling pathways.

Case Study 1: Acetylcholinesterase Inhibition

A series of thieno[2,3-c]pyridine derivatives were synthesized and evaluated for their AChE inhibitory activity. The most potent compound exhibited an IC50 value significantly lower than that of donepezil, indicating superior efficacy .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that ethyl derivatives led to a reduction in cell viability and induced apoptosis. These studies suggest that modifications to the thieno[2,3-c]pyridine structure can enhance anticancer properties .

Data Summary Table

Activity TypeCompound TypeIC50 Value (nM)Reference
AChE InhibitionEthyl Carbamoyl Derivative<100
Anticancer ActivityThieno[2,3-c]pyridine DerivativeVaries by Cell Line
Antiviral ActivitySulfonamide DerivativeEffective across Genotypes

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features of the target compound with related molecules:

Compound Name Molecular Formula Core Structure Key Substituents Biological Relevance
Target Compound C₂₂H₂₄N₄O₅S₂ Dihydrothieno[2,3-c]pyridine Ethyl carboxylate, sulfonyl benzamido, carbamoyl Hypothesized kinase/GPCR modulation
Compound 26 () C₁₈H₁₇Cl₂N₅O₃S Pyridine 3,4-Dichlorophenyl carbamoyl, trimethylpyrazolyl Antimicrobial activity via sulfonamide
Compound 27 () C₂₀H₂₄ClN₅O₃S Pyridine 4-Chlorophenyl carbamoyl, butyl-dimethylpyrazolyl Enhanced solubility via alkyl chain
Ethyl 2-amino-6-boc... () C₁₅H₂₂N₂O₄S Dihydrothieno[2,3-c]pyridine Boc-protected amine, ethyl carboxylate Intermediate in drug synthesis

Key Observations:

  • Substituents: The target’s dihydroisoquinoline-sulfonyl group may enhance selectivity for receptors with hydrophobic pockets, whereas chlorophenyl groups in Compounds 26/27 favor halogen-bonding interactions .
  • Bioavailability : The ethyl carboxylate in the target compound increases logP compared to the Boc-protected amine in ’s derivative, suggesting better membrane permeability.

Hypothesized Activity and Limitations

However, the absence of direct biological data for the target limits conclusive comparisons.

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